Cas no 103440-64-8 (4-(but-3-yn-1-yl)pyridine)

4-(but-3-yn-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine,4-(3-butyn-1-yl)-
- 4-but-3-ynyl-pyridine
- Pyridine, 4-(3-butynyl)- (6CI)
- 4-(but-3-yn-1-yl)pyridine
- DTXSID101313102
- AKOS006373029
- EN300-1866545
- 4-but-3-ynylpyridine
- 4-(3-Butyn-1-yl)pyridine
- SCHEMBL6319772
- 103440-64-8
-
- インチ: InChI=1S/C9H9N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H,3-4H2
- InChIKey: ZXWXCOLGKAUTAT-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CN=CC=1)CC#C
計算された属性
- せいみつぶんしりょう: 131.07357
- どういたいしつりょう: 131.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 12.89
4-(but-3-yn-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866545-2.5g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1866545-10.0g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1866545-0.25g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1866545-1g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1866545-0.5g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1866545-0.1g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1866545-1.0g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1866545-5g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1866545-0.05g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1866545-5.0g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 5g |
$3977.0 | 2023-06-02 |
4-(but-3-yn-1-yl)pyridine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
4-(but-3-yn-1-yl)pyridineに関する追加情報
Introduction to 4-(but-3-yn-1-yl)pyridine (CAS No. 103440-64-8)
4-(but-3-yn-1-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 103440-64-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyridine family, which is well-known for its role as a key structural motif in numerous bioactive molecules. The presence of a propargyl group (-C≡CCH₃) at the 4-position of the pyridine ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for synthetic chemists and medicinal chemists alike.
The structure of 4-(but-3-yn-1-yl)pyridine features a six-membered aromatic ring containing nitrogen, attached to a butynyl side chain. This configuration allows for diverse chemical transformations, including nucleophilic additions, metal-catalyzed coupling reactions, and functional group interconversions. Such flexibility makes it an attractive building block for the development of novel compounds with tailored biological activities. In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of pharmacological effects, ranging from antimicrobial to anticancer properties.
One of the most compelling aspects of 4-(but-3-yn-1-yl)pyridine is its utility in the synthesis of more complex molecules. The propargyl group can be easily converted into other functional moieties through various chemical reactions, such as hydroamination, alkylation, or cycloaddition reactions. These transformations have enabled the creation of intricate molecular architectures that mimic natural products or target specific biological pathways. For instance, recent studies have demonstrated its application in generating inhibitors of kinases and other enzymes involved in cancer progression.
In the realm of medicinal chemistry, 4-(but-3-yn-1-yl)pyridine has been explored as a precursor for drug candidates targeting neurological disorders. Pyridine-based compounds are frequently found in antipsychotic and antidepressant medications, highlighting their importance in central nervous system (CNS) drug discovery. The addition of a butynyl group enhances lipophilicity, which can improve blood-brain barrier penetration—a critical factor for CNS drugs. Researchers have leveraged this compound to design molecules with enhanced binding affinity and reduced side effects compared to existing therapies.
Recent advancements in computational chemistry have further accelerated the exploration of 4-(but-3-yn-1-yl)pyridine derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins with high accuracy. This has led to the identification of novel pharmacophores and optimized analogs with improved pharmacokinetic profiles. For example, virtual screening campaigns using 4-(but-3-yn-1-yl)pyridine as a scaffold have yielded promising candidates for treating inflammatory diseases by modulating cytokine production pathways.
The synthesis of 4-(but-3-yn-1-yl)pyridine itself is another area where innovation has been prominent. Modern synthetic methodologies have enabled more efficient and scalable production processes compared to traditional approaches. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, have become particularly valuable in constructing the desired pyridine-butynyl framework. These methods not only improve yield but also minimize byproduct formation, aligning with green chemistry principles.
Industrial applications of 4-(but-3-yn-1-yl)pyridine are also emerging beyond academic research. Pharmaceutical companies are increasingly incorporating this compound into their libraries for high-throughput screening (HTS) programs. The ability to rapidly generate derivatives with varied substituents allows for rapid identification of lead compounds for further optimization. Additionally, agrochemical researchers have explored its potential as an intermediate in developing novel pesticides with improved efficacy and environmental safety.
The future prospects for 4-(but-3-ylnl-pyridine are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Novel synthetic routes continue to be developed to enhance accessibility and cost-effectiveness, while computational studies aim to uncover new biological functions associated with its derivatives. As our understanding of molecular interactions deepens, it is likely that this compound will play an even greater role in shaping next-generation therapeutics and functional materials.
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